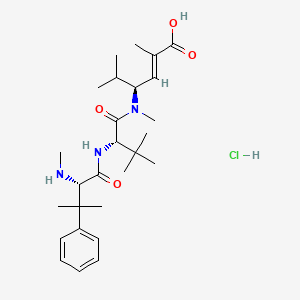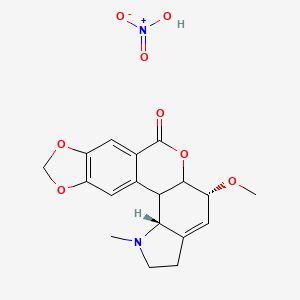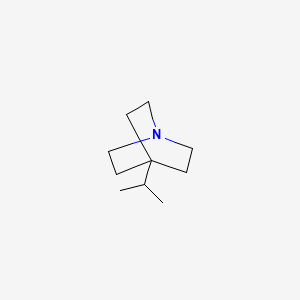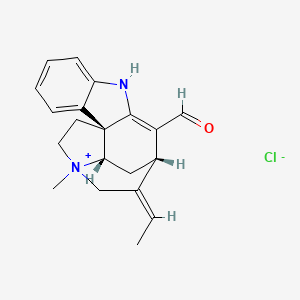
Taltobulin (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taltobulin hydrochloride is an analogue of Hemiasterlin; potent tubulin inhibitor; ADCs cytotoxin. in vitro: HTI-286 significantly inhibits proliferation of all three hepatic tumor cell lines (mean IC50 = 2 nmol/L +/- 1 nmol/L). Interestingly, no decrease in viable primary human hepatocytes (PHH) was detected under HTI-286 exposure. In all cell lines tested, HTI-286 is a potent inhibitor of proliferation and induced marked increases in apoptosis. Despite similar transcriptomic changes regarding cell death and cell cycle regulating genes after exposure to HTI-286 or docetaxel, array analysis revealed distinct molecular signatures for both compounds. in vivo: Intravenous administration of HTI-286 significantly inhibits tumor growth in vivo (rat allograft model) . HTI-286 significantly inhibits growth of PC-3 and LNCaP xenografts and retained potency in PC-3dR tumors. Simultaneous castration plus HTI-286 therapy is superior to sequential treatment in the LNCaP model.
Wissenschaftliche Forschungsanwendungen
Inhibition of Hepatic Tumor Growth
Taltobulin, a synthetic analogue of natural hemiasterlin derived from marine sponges, demonstrates significant inhibitory effects on hepatic tumor growth. In vitro and in vivo studies have shown its potential as a treatment for liver malignancies. Notably, Taltobulin exhibited significant inhibition of proliferation in hepatic tumor cell lines without affecting primary human hepatocytes. Intravenous administration of Taltobulin also led to notable tumor growth inhibition in rat allograft models, making it a promising candidate for liver cancer treatment (Vashist et al., 2006).
Mechanism of Action
Taltobulin functions by binding tubulin, similar to colchicine, and inhibits tubulin polymerization. This action disrupts the cytoskeleton, leading to cell cycle arrest at the G2/M phase, blocking cell division, and inducing apoptosis. These mechanisms underlie its antimitotic and antineoplastic activities, making it an effective candidate for cancer therapy (Definitions, 2020).
Antimicrotubule Agent in Cancer Treatment
As an antimicrotubule agent, Taltobulin (HTI-286, SPA-110) inhibits tubulin polymerization, disrupting microtubule dynamics, inducing mitotic arrest, and triggering apoptosis. It is distinguished from other antimicrotubule drugs by its lower interaction with multidrug resistance proteins, making it effective against tumors where traditional drugs like paclitaxel and vincristine are ineffective. Taltobulin shows promise in inhibiting tumor growth in various human tumor xenograft models (Ayral-Kaloustian & Zask, 2005).
Synthesis for Targeted Cancer Therapeutics
An improved synthetic route to Taltobulin has been developed to facilitate its investigation as a cytotoxic payload in antibody-drug conjugates (ADCs). Novel ADCs incorporating Taltobulin have shown sub-nanomolar cytotoxicity against HER2-expressing cancer cells while being inactive against antigen-negative cells. This synthesis enhances the potential of Taltobulin in targeted cancer therapeutics (Charoenpattarapreeda et al., 2020).
Marine Sponges as a Source for Drug Leads
Marine sponges, the natural source of Taltobulin, have been a rich source of bioactive compounds with potential for drug development. Taltobulin, inspired by marine sponge natural products, has progressed to clinical trials for treating inflammation and cancer. This highlights the importance of marine organisms in discovering novel therapeutic agents (Andersen, 2017).
Insights into Pharmacophore of Microtubule Inhibitors
Structural studies on Taltobulin have provided insights into its interaction with tubulin and microtubules. The understanding of its molecular interaction and the common pharmacophore it shares with other microtubule inhibitors lays a foundation for the rational design of new drugs. This knowledge can facilitate the development of microtubule inhibitors with high specificity and efficiency (Wang et al., 2016).
Eigenschaften
Molekularformel |
C27H44ClN3O4 |
|---|---|
Molekulargewicht |
510.11 |
IUPAC-Name |
(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C27H43N3O4.ClH/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19;/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34);1H/b18-16+;/t20-,21-,22-;/m1./s1 |
SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione](/img/structure/B1149855.png)



